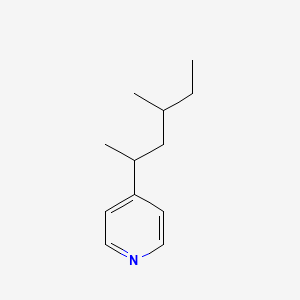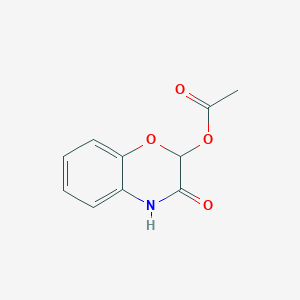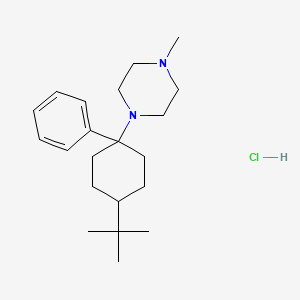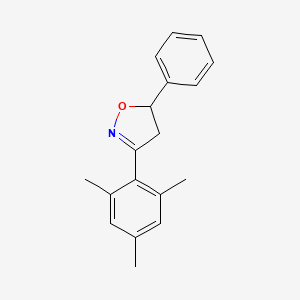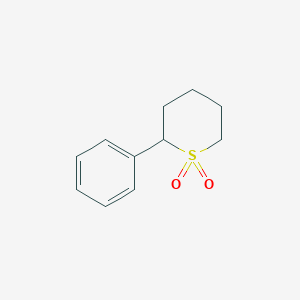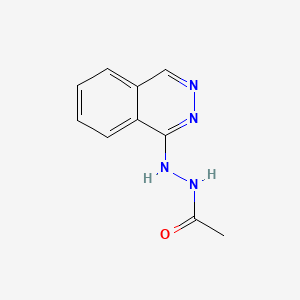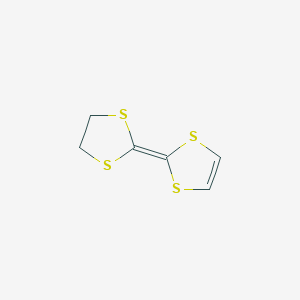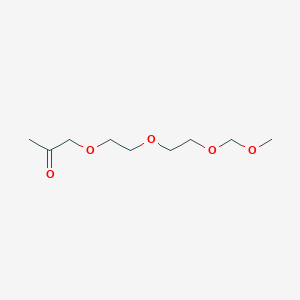
2,4,7,10-Tetraoxatridecan-12-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,7,10-Tetraoxatridecan-12-one is a chemical compound with the molecular formula C10H20O5. It is characterized by the presence of multiple ether linkages and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7,10-Tetraoxatridecan-12-one typically involves the reaction of diethylene glycol with a suitable ketone precursor under controlled conditions. One common method involves the use of a base catalyst to facilitate the formation of the ether linkages. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,7,10-Tetraoxatridecan-12-one undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ether linkages can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers.
Applications De Recherche Scientifique
2,4,7,10-Tetraoxatridecan-12-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4,7,10-Tetraoxatridecan-12-one involves its interaction with various molecular targets. The ether linkages and ketone group allow it to participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,7,10-Tetraoxadodecane-1,12-diol: Similar in structure but contains hydroxyl groups instead of a ketone.
2,5,8,11-Tetraoxatetradecan-13-ol: Contains additional ether linkages and a hydroxyl group.
14-Azido-3,6,9,12-tetraoxatetradecan-1-amine: Contains an azide group and amine functionality.
Uniqueness
2,4,7,10-Tetraoxatridecan-12-one is unique due to its specific combination of ether linkages and a ketone functional group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Propriétés
Numéro CAS |
25539-92-8 |
|---|---|
Formule moléculaire |
C9H18O5 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
1-[2-[2-(methoxymethoxy)ethoxy]ethoxy]propan-2-one |
InChI |
InChI=1S/C9H18O5/c1-9(10)7-13-5-3-12-4-6-14-8-11-2/h3-8H2,1-2H3 |
Clé InChI |
NBPXEKGXSMBMSU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)COCCOCCOCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-Pyrrole, 1-[(4-methoxyphenyl)methyl]-](/img/structure/B14703973.png)
